

A Comprehensive Technical Guide to the Solubility of 3-Amino-2,6-dimethylphenol

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Compound of Interest

Compound Name: 3-Amino-2,6-dimethylphenol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of **3-Amino-2,6-dimethylphenol**, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for its application in the synthesis of dyes, pharmaceuticals, and other organic molecules. This document presents available quantitative solubility data, outlines a robust experimental protocol for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility Data

The solubility of **3-Amino-2,6-dimethylphenol** has been quantitatively assessed in several solvent systems. The following table summarizes the available data, providing a clear comparison of its solubility in different media.

Solvent System	Solubility (g/L)	Reference
Water	9.34	[1]
Acetone/Water (1:1 v/v)	> 200	[1]
Dimethyl Sulfoxide (DMSO)	> 200	[1]
Dimethylformamide (DMF)	> 200	[1]
DMSO/Water (1:1 v/v)	> 200	[1]
Propylene Glycol	< 12 (estimated)	[1]

Note: The data indicates that **3-Amino-2,6-dimethylphenol** exhibits high solubility in common polar aprotic organic solvents and aqueous mixtures thereof, while its solubility in water is limited. The estimation for propylene glycol suggests it behaves as a suspension at higher concentrations.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like **3-Amino-2,6-dimethylphenol**, based on the widely used shake-flask method. This method is a reliable approach to ascertain the saturation point of a compound in a given solvent.

Objective: To determine the equilibrium solubility of **3-Amino-2,6-dimethylphenol** in a specific solvent at a controlled temperature.

Materials:

- **3-Amino-2,6-dimethylphenol** (analytical grade)
- Selected solvent (analytical grade)
- Temperature-controlled orbital shaker or water bath
- Analytical balance
- Vials with screw caps

- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

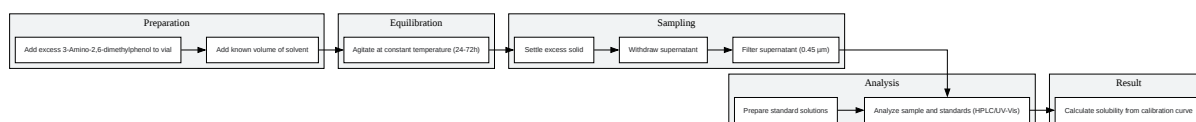
Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **3-Amino-2,6-dimethylphenol** to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
 - Add a known volume of the selected solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
- Analysis:

- Prepare a series of standard solutions of **3-Amino-2,6-dimethylphenol** of known concentrations in the same solvent.
- Analyze the filtered sample and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - For HPLC: Inject a known volume of the filtered sample and the standard solutions onto the HPLC system. The concentration of the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.
 - For UV-Vis Spectrophotometry: Measure the absorbance of the filtered sample and the standard solutions at the wavelength of maximum absorbance (λ_{max}) for **3-Amino-2,6-dimethylphenol**. The concentration is determined using the Beer-Lambert law and the calibration curve.
- Data Calculation:
 - Calculate the concentration of **3-Amino-2,6-dimethylphenol** in the filtered sample based on the analytical results.
 - Express the solubility in appropriate units, such as g/L or mg/mL.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **3-Amino-2,6-dimethylphenol**.



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Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of **3-Amino-2,6-dimethylphenol**. For drug development and other sensitive applications, it is recommended to perform solubility studies under specific formulation conditions and at various temperatures to gain a comprehensive solubility profile.

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References

- 1. solubilityofthings.com [solubilityofthings.com]
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